molecular formula C24H34N2O5 B549266 Trandolapril CAS No. 87679-37-6

Trandolapril

Cat. No. B549266
CAS RN: 87679-37-6
M. Wt: 430.5 g/mol
InChI Key: VXFJYXUZANRPDJ-WTNASJBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or in combination with other medications to treat high blood pressure and to improve survival after a heart attack . Trandolapril is a prodrug that must be metabolized into its active form .


Synthesis Analysis

The synthesis of Trandolapril involves key steps including the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline .


Molecular Structure Analysis

Trandolapril has a molecular formula of C24H34N2O5 . It is a heterobicyclic compound and a prodrug used for the treatment of hypertension . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolapril has two conformations in CDCl3 .


Chemical Reactions Analysis

Trandolapril is a potent inhibitor of angiotensin-converting enzyme (ACE), and it has been studied by nuclear magnetic resonance (NMR) spectroscopy . It was found that trandolapril had two conformations in CDCl3, and conformer A could convert gradually into conformer B at room temperature .


Physical And Chemical Properties Analysis

Trandolapril is a white or almost white powder that is soluble (> 100 mg/mL) in chloroform, dichloromethane, and methanol .

Scientific Research Applications

1. Application in Cardiovascular Medicine

  • Summary of Application : Trandolapril is a well-known angiotensin-converting enzyme (ACE) inhibitor with many cardiovascular indications. It has been studied in large clinical trials including patients with congestive heart failure (CHF) after an acute myocardial infarction (AMI), diabetics, patients with hypertension (HTN), stable coronary artery disease (CAD), and prevention of proteinuria .
  • Methods of Application : Long-term treatment with trandolapril in patients with reduced left ventricular function soon after AMI .
  • Results or Outcomes : The treatment significantly reduced the risk of overall mortality, mortality from CV causes, sudden death, and the development of severe CHF .

2. Application in Experimental Volume Overload Heart Failure

  • Summary of Application : Trandolapril has been used in experimental volume overload heart failure to investigate its effects on structural, contractile, and electrophysiological remodeling .
  • Methods of Application : Cardiac remodeling due to chronic volume overload and the effects of trandolapril were investigated in rats with an aortocaval fistula (ACF rats). The aortocaval shunt was created using a needle technique and progression of cardiac remodeling to heart failure was followed for 24 weeks .
  • Results or Outcomes : Trandolapril substantially reduced the electrical proarrhythmic remodeling and mortality, whereas the effect on cardiac hypertrophy was less pronounced and significant eccentric hypertrophy was preserved .

Safety And Hazards

Trandolapril has a similar tolerability profile to that of other ACE inhibitors . Most adverse events are mild and transient in nature, and include cough, asthenia, dizziness, headache, and nausea . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The pharmacological characteristics of trandolapril allow it to provide good 24-hour control of blood pressure with once-daily administration . Trandolapril has also demonstrated some efficacy in a small number of patients with congestive heart failure . In addition, trandolapril provides long-term protection against all-cause mortality in patients with left ventricular dysfunction after myocardial infarction .

properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-WTNASJBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023692
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in chloroform, dichloromethane, methanol, 2.07e-02 g/L
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Trandolaprilat, the active metabolite of trandolapril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Trandolaprilat also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Trandolapril

Color/Form

Colorless, crystalline solid

CAS RN

87679-37-6
Record name Trandolapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87679-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trandolapril [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087679376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, (2S,3aR,7aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANDOLAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T0N3G9CRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119-123 °C, 125 °C, 119 - 123 °C
Record name Trandolapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trandolapril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8392
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trandolapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trandolapril
Reactant of Route 2
Trandolapril
Reactant of Route 3
Trandolapril
Reactant of Route 4
Trandolapril
Reactant of Route 5
Reactant of Route 5
Trandolapril
Reactant of Route 6
Trandolapril

Citations

For This Compound
20,300
Citations
DC Peters, S Noble, GL Plosker - Drugs, 1998 - Springer
… Trandolapril Cardiac Evaluation (TRACE) study, trandolapril 1 … Trandolapril therapy was commenced a mean 4.5 days after … cause with trandolapril versus placebo was 0.78 (p = 0.001). …
Number of citations: 33 link.springer.com
DRP Guay - Clinical therapeutics, 2003 - Elsevier
… The fixed-dose combination of trandolapril and verapamil … , and safety profile of trandolapril as monotherapy and in fixed-… Results: Trandolapril has a sufficient duration of inhibition of …
Number of citations: 54 www.sciencedirect.com
LNC Duc, HR Brunner - The American journal of cardiology, 1992 - Elsevier
… Trandolapril is a prodrug that must be hydrolyzed to its active … Trandolapril reduces blood pressure consistently throughout the 24-hour period following intake. Accordingly, trandolapril, …
Number of citations: 40 www.sciencedirect.com
B Guller, J Hall, RL Reeves - American Heart Journal, 1993 - Elsevier
… Once-daily trandolapril was then titrated from 1 to 4 mg. After 3 months of therapy, supine … We conclude that trandolapril effectively reduces left ventricular hypertrophy and improves …
Number of citations: 15 www.sciencedirect.com
C Torp-Pedersen, L Køber - The Lancet, 1999 - thelancet.com
… the effect of trandolapril on life expectancy with follow-up data from the Trandolapril Cardiac … Thus, 50% mortality was reached 15·3 months later in the trandolapril group than the …
Number of citations: 263 www.thelancet.com
OD Pedersen, H Bagger, L Køber, C Torp-Pedersen - Circulation, 1999 - Am Heart Assoc
… , revealed that trandolapril treatment significantly reduced the risk … study demonstrate that trandolapril treatment reduces the … whether the ACE inhibitor trandolapril had any effect on the …
Number of citations: 988 www.ahajournals.org
J Abdulla, H Burchardt, SZ Abildstrøm… - European heart …, 2003 - academic.oup.com
… of trandolapril in … -trandolapril- on exercise tolerance time on both short- (3 months) and long-term (12 months) of follow-up in a sub-population and further data on effect of trandolapril …
Number of citations: 15 academic.oup.com
L Køber, C Torp-Pedersen, JE Carlsen… - … England Journal of …, 1995 - Mass Medical Soc
… (34.7 percent) in the trandolapril group died, as compared … trandolapril group, as compared with the placebo group, was 0.78 (95 percent confidence interval, 0.67 to 0.91). Trandolapril …
Number of citations: 284 www.nejm.org
C Torp-Pedersen, L Køber, J Carlsen… - American Heart …, 1996 - Elsevier
… groups reached the target dose of 4 mg trandolapril or placebo at the end of dose … the trandolapril and placebo groups, respectively. In conclusion, long-term treatment with trandolapril …
Number of citations: 63 www.sciencedirect.com
S Takai, H Sakonjo, M Miyazaki - Hypertension Research, 2001 - jstage.jst.go.jp
It remains to be clarified whether ACE inhibitors extend the lifespan in cases of severe hypertension. In the present study, we examined whether inhibition of angiotensin-converting …
Number of citations: 15 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.